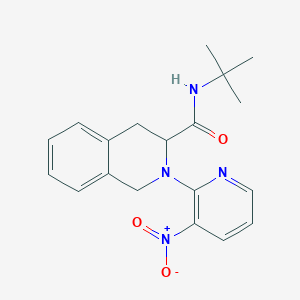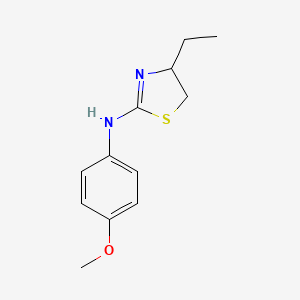
N-(tert-butyl)-2-(3-nitro-2-pyridinyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-2-(3-nitro-2-pyridinyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a nitro group and a pyridine ring in its structure suggests that it may have interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2-(3-nitro-2-pyridinyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring.
Introduction of the Nitro Group: Nitration of the pyridine ring can be carried out using nitric acid and sulfuric acid under controlled conditions.
Attachment of the tert-Butyl Group: This can be done via alkylation reactions using tert-butyl halides in the presence of a base.
Formation of the Carboxamide Group: This step involves the reaction of the isoquinoline derivative with an appropriate carboxylic acid derivative or an amide coupling reagent.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated synthesizers may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form various reduced derivatives.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Aminated Derivatives: Reduction of the nitro group leads to amine derivatives.
Substituted Pyridines: Various functional groups can be introduced onto the pyridine ring through substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving isoquinoline derivatives.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive isoquinoline compounds.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-(3-nitro-2-pyridinyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide would depend on its specific biological target. Generally, isoquinoline derivatives can interact with various enzymes and receptors, modulating their activity. The nitro group may play a role in redox reactions, while the pyridine ring can participate in coordination with metal ions or hydrogen bonding with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-(tert-butyl)-2-(3-nitro-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxamide group.
2-(3-nitro-2-pyridinyl)-1,2,3,4-tetrahydroisoquinolinecarboxamide: Lacks the tert-butyl group.
N-(tert-butyl)-2-(2-pyridinyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide: Lacks the nitro group.
Uniqueness
The presence of both the nitro group and the tert-butyl group in N-(tert-butyl)-2-(3-nitro-2-pyridinyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide makes it unique compared to its analogs. These functional groups can significantly influence its chemical reactivity and biological activity, potentially leading to unique applications and properties.
Properties
IUPAC Name |
N-tert-butyl-2-(3-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-19(2,3)21-18(24)16-11-13-7-4-5-8-14(13)12-22(16)17-15(23(25)26)9-6-10-20-17/h4-10,16H,11-12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVVKYGIOCDOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1C3=C(C=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-(3ar,7ar)-octahydro-1h-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B2651472.png)

![5-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2651477.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2651478.png)
![2-Chloro-N-[2-(2-methyl-5-phenyl-1,2,4-triazol-3-yl)ethyl]propanamide](/img/structure/B2651480.png)

![2-[(3-Methylquinoxalin-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2651482.png)
![4-chloro-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol](/img/structure/B2651484.png)

![tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2651487.png)



